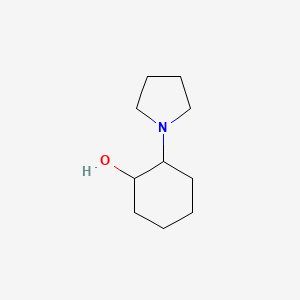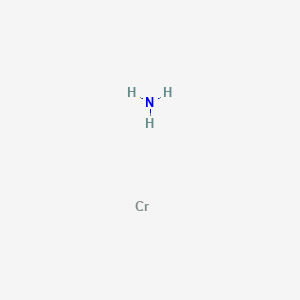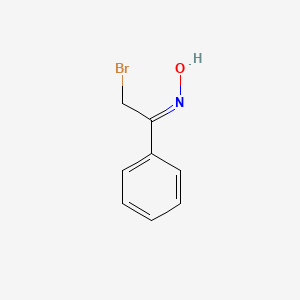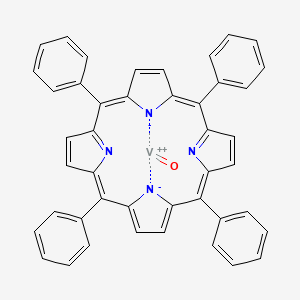
Cyclohexanol, 2-(1-pyrrolidinyl)-
説明
Cyclohexanol, 2-(1-pyrrolidinyl)-, also known as 2-pyrrolidinocyclohexanone (2-PCH), is an organic compound belonging to the cyclohexanol family. It is a cyclic secondary amine that has been studied extensively due to its unique properties and potential applications in the scientific and medical fields.
科学的研究の応用
Oxidation of Cyclohexane
The oxidation of cyclohexane plays a crucial role in the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 production. Research has explored various catalysts and reaction conditions to enhance cyclohexane oxidation efficiency. Metal and metal oxide loaded silica catalysts, for instance, have shown high selectivity and conversion rates for KA oil. Innovative approaches such as the use of gold nanoparticles supported on silica and hydrochloric acid as an additive have also been identified to improve photocatalytic oxidation efficiency (Abutaleb & Ali, 2021).
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is extensively used in medicinal chemistry to develop treatments for various diseases due to its saturated scaffold, which allows for efficient exploration of pharmacophore space. The structural diversity and stereochemistry contribution of pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2-one, enable the design of bioactive molecules with target selectivity. This versatility underscores the significance of pyrrolidine and its derivatives in drug discovery, highlighting their potential in creating novel therapeutic agents with varied biological profiles (Li Petri et al., 2021).
Catalytic Oxidation of Cyclohexene
The selective catalytic oxidation of cyclohexene is of significant interest in both academia and industry due to its potential in producing valuable chemical intermediates like adipic acid and cyclohexanone. Recent advances have focused on developing controllable oxidation processes that afford targeted products with high selectivity. The exploration of various oxidants and catalysts aims to enhance the synthetic value of cyclohexene oxidation for industrial applications (Cao et al., 2018).
Dehydrogenation of Cyclohexanones
The dehydrogenation of cyclohexanones to phenols represents a promising aromatization strategy due to the low cost and stability of the raw materials. Recent methodological advances have introduced efficient and green methods for phenol synthesis. The development of novel catalysts has been a focal point, aiming to achieve high yield and selectivity in the corresponding phenol products. This area of research holds potential for significant advancements in the chemical industry, particularly in the pharmaceutical and electronic sectors (Du et al., 2022).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








